molecular formula C9H11N3O3 B13158906 2-(3,4-Dihydroxypyrrolidin-1-yl)pyrimidine-5-carbaldehyde

2-(3,4-Dihydroxypyrrolidin-1-yl)pyrimidine-5-carbaldehyde

Cat. No.: B13158906
M. Wt: 209.20 g/mol
InChI Key: WURNDFXOAXLRCK-UHFFFAOYSA-N
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Description

2-(3,4-Dihydroxypyrrolidin-1-yl)pyrimidine-5-carbaldehyde is a pyrimidine derivative featuring a 3,4-dihydroxypyrrolidine substituent at the 2-position and a formyl group at the 5-position of the pyrimidine ring. The dihydroxypyrrolidine moiety provides stereochemical complexity and hydrogen-bonding capabilities, which may enhance enantioselectivity in reactions involving diisopropylzinc (i-Pr₂Zn) and pyrimidine-5-carbaldehyde derivatives . Such reactions are critical in asymmetric autocatalysis, where even trace amounts of chiral initiators (e.g., amino acids or alcohols) can induce high enantiomeric excess (ee) in pyrimidyl alkanol products .

Properties

Molecular Formula

C9H11N3O3

Molecular Weight

209.20 g/mol

IUPAC Name

2-(3,4-dihydroxypyrrolidin-1-yl)pyrimidine-5-carbaldehyde

InChI

InChI=1S/C9H11N3O3/c13-5-6-1-10-9(11-2-6)12-3-7(14)8(15)4-12/h1-2,5,7-8,14-15H,3-4H2

InChI Key

WURNDFXOAXLRCK-UHFFFAOYSA-N

Canonical SMILES

C1C(C(CN1C2=NC=C(C=N2)C=O)O)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of 2-(3,4-Dihydroxypyrrolidin-1-yl)pyrimidine-5-carbaldehyde generally involves:

  • Construction or functionalization of the pyrimidine ring bearing the aldehyde group at the 5-position.
  • Introduction of the 3,4-dihydroxypyrrolidin-1-yl substituent at the 2-position via nucleophilic substitution or palladium-catalyzed coupling.
  • Protection and deprotection steps to manage the sensitive dihydroxyl groups on the pyrrolidine ring.

Palladium-Catalyzed Coupling Approach

A notable approach adapted from analogous oxazolidinone derivatives synthesis involves palladium-catalyzed cross-coupling reactions between a trimethylstannyl-substituted heterocycle and a halogenated pyrimidine derivative. This method is efficient for introducing nitrogen-containing heterocyclic substituents onto pyrimidine rings.

Key steps include:

  • Preparation of a trimethylstannyl derivative of the 3,4-dihydroxypyrrolidine or an oxazolidinone analogue.
  • Halogenation of the pyrimidine ring at the 2-position (e.g., iodination or bromination).
  • Palladium(0) or palladium(II)-catalyzed Stille coupling between the stannylated pyrrolidine and halogenated pyrimidine to afford the coupled product.

Reaction conditions:

Step Conditions Notes
Halogenation of pyrimidine Iodine monochloride (ICl) or iodine + AgCF3COO Room temperature, selective halogenation
Stannylation of pyrrolidine Hexamethylditin, Pd catalyst, 90–120 °C Solvents: 1,4-dioxane, DMF, or THF
Coupling reaction Pd(0) or Pd(II) catalyst, 60–150 °C, 30 min–12 h Solvents as above; inert atmosphere

This method is adapted from patent literature describing oxazolidinone derivatives and their coupling with pyridine or pyrimidine moieties.

Alternative Synthetic Routes

While direct literature on the exact compound is limited, related synthetic methodologies provide insights:

These methods provide alternative or complementary routes to access the pyrrolidinyl-pyrimidine aldehyde scaffold.

Detailed Research Results and Data

Palladium-Catalyzed Coupling Reaction Data

Parameter Value/Condition Outcome
Catalyst Pd(0) (e.g., tetrakistriphenylphosphine palladium) or Pd(II) Effective for coupling
Temperature 60–150 °C Optimal coupling within 30 min to 12 h
Solvent 1,4-Dioxane, DMF, or THF Good solubility and reaction medium
Yield Moderate to high (dependent on substrate purity) Efficient substitution at 2-position
Halogen source Iodine monochloride (ICl) or iodine + silver trifluoroacetate Selective halogenation of pyrimidine ring

Characterization Techniques

Example Reaction Scheme (Adapted)

$$
\text{Pyrimidine-5-carbaldehyde} + \text{ICl} \rightarrow \text{2-iodo-pyrimidine-5-carbaldehyde}
$$

$$
\text{3,4-Dihydroxypyrrolidine derivative} + \text{Hexamethylditin} \xrightarrow[\text{Pd catalyst}]{90-120^\circ C} \text{Trimethylstannyl derivative}
$$

$$
\text{2-iodo-pyrimidine-5-carbaldehyde} + \text{Trimethylstannyl-3,4-dihydroxypyrrolidine} \xrightarrow[\text{Pd catalyst}]{60-150^\circ C} \text{2-(3,4-Dihydroxypyrrolidin-1-yl)pyrimidine-5-carbaldehyde}
$$

Summary Table of Preparation Methods

Methodology Key Reagents/Conditions Advantages Limitations
Palladium-catalyzed Stille coupling Trimethylstannyl pyrrolidine, halogenated pyrimidine, Pd catalyst, 60–150 °C High regioselectivity, well-established Requires organostannane reagents, toxic byproducts
Paal–Knorr reaction + functionalization 1,4-dicarbonyls + amines, acid catalysis Simple, mild conditions May require multiple steps for hydroxylation
Sustainable synthesis via 3-hydroxy-2-pyrones Primary amines, 3-hydroxy-2-pyrones, mild heating or aqueous media Green chemistry approach Limited direct application to pyrimidine scaffold

Chemical Reactions Analysis

Types of Reactions: 2-(3,4-Dihydroxypyrrolidin-1-yl)pyrimidine-5-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups on the pyrrolidine ring can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride.

    Substitution: The pyrimidine ring can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atoms.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed:

  • Oxidation can yield pyrrolidine-2,3-dione derivatives.
  • Reduction can produce 2-(3,4-dihydroxypyrrolidin-1-yl)pyrimidine-5-methanol.
  • Substitution reactions can lead to various substituted pyrimidine derivatives.

Scientific Research Applications

2-(3,4-Dihydroxypyrrolidin-1-yl)pyrimidine-5-carbaldehyde has diverse applications in scientific research:

Mechanism of Action

The mechanism by which 2-(3,4-Dihydroxypyrrolidin-1-yl)pyrimidine-5-carbaldehyde exerts its effects is often related to its ability to interact with biological macromolecules. The compound can bind to specific enzymes or receptors, altering their activity. For example, it may inhibit enzyme activity by binding to the active site, preventing substrate access . The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Table 1: Key Features of Pyrimidine-5-carbaldehyde Derivatives

Compound Name Structural Features Synthetic Yield (%) Purity (%) Enantiomeric Excess (ee) Key Applications References
2-(3,4-Dihydroxypyrrolidin-1-yl)pyrimidine-5-carbaldehyde Dihydroxypyrrolidine substituent Not reported Not reported High (context-dependent) Asymmetric autocatalysis
4,6-Dichloro-2-(methylthio)pyrimidine-5-carbaldehyde Chloro, methylthio substituents 26–40 83 Not reported α-Helix mimetics library synthesis
2-(2-Fluorophenyl)pyrimidine-5-carbaldehyde Fluorophenyl substituent Not reported Not reported Not reported Structural analog studies

Stereochemical Outcomes and Catalytic Performance

  • The dihydroxypyrrolidine substituent in the target compound likely enhances enantioselectivity through hydrogen bonding, a feature absent in analogs like 4,6-dichloro-2-(methylthio)pyrimidine-5-carbaldehyde. In asymmetric autocatalysis, pyrimidine-5-carbaldehyde derivatives produce pyrimidyl alkanols with high ee (≥90%) when chiral initiators (e.g., (S)-1-phenethyl alcohol) are used .
  • Temperature sensitivity is noted: Reactions at 0°C with (S)-1-phenethyl alcohol yield (S)-pyrimidyl alkanol with high ee, whereas structural variations (e.g., fluorophenyl groups) may alter reaction kinetics or stereochemical pathways .

Biological Activity

2-(3,4-Dihydroxypyrrolidin-1-yl)pyrimidine-5-carbaldehyde, also known by its CAS number 2137092-87-4, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including anticancer, antimicrobial, and neuroprotective effects, supported by case studies and research findings.

  • Molecular Formula : C₉H₁₁N₃O₃
  • Molecular Weight : 209.20 g/mol
  • Structure : The compound features a pyrimidine ring substituted with a pyrrolidine moiety that contains hydroxyl groups, contributing to its biological activity.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrimidine compounds exhibit potent anticancer properties. For instance, a study highlighted the efficacy of similar compounds against various cancer cell lines:

CompoundCell LineIC₅₀ (µM)
16MCF-70.09
16A5490.03
16Colo-2050.01
16A27800.12

Compound 16 showed superior activity compared to standard treatments across all tested lines, indicating the potential of related compounds in cancer therapy .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties against various strains. In vitro tests revealed that certain pyrimidine derivatives displayed significant antibacterial activity:

StrainMIC (µg/mL)
E. coli200
S. aureus200
K. pneumoniaeNot Detected
P. aeruginosaNot Detected

These results suggest that the compound could serve as a basis for developing new antibacterial agents .

Neuroprotective Effects

Research into neuroprotective activities has shown that compounds similar to 2-(3,4-Dihydroxypyrrolidin-1-yl)pyrimidine-5-carbaldehyde can inhibit acetylcholinesterase (AChE), which is crucial for Alzheimer's disease treatment:

CompoundAChE Inhibition (%)
4416.00

This inhibition suggests potential applications in treating neurodegenerative diseases .

Case Studies

  • Anticancer Study : A study investigated the cytotoxic effects of several pyrimidine derivatives on HepG2 and HCT-116 cells, revealing that certain derivatives achieved over 65% cytotoxicity at concentrations around 250 μM after 72 hours.
  • Antimicrobial Evaluation : Another study assessed synthesized compounds against seven microbial strains, finding significant growth inhibition at concentrations of 800 μg/mL for both Gram-positive and Gram-negative bacteria.
  • Neuroprotective Research : A recent investigation into anti-Alzheimer's agents found that specific derivatives demonstrated enhanced AChE inhibition compared to standard drugs, indicating their potential in cognitive enhancement therapies .

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